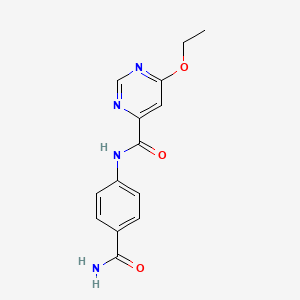

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. Compounds with similar structures are often used in the development of pharmaceuticals and industrial applications .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “4-amino-N-(4-carbamoylphenyl)benzamide” have been synthesized using a two-step process involving the reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Similar compounds have been involved in reactions such as protodeboronation .

Applications De Recherche Scientifique

- Pigment Yellow 181 (P.Y. 181) , also known as 4-aminobenzoylbenzamide , serves as a crucial intermediate in the production of this heat-stable, light-fast reddish yellow pigment. Its primary application lies in plastics, especially polyolefins. Additionally, it is suitable for other high-temperature polymers like polyester and polyacetal. P.Y. 181 is also used to color spin-dyed viscose rayon and cellulose, meeting stringent specifications for light-fastness and weather-fastness in automobile interiors .

- A derivative of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide, specifically N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide , has shown promising activity. It exhibits an in vitro inhibitory effect on VEGFR-2 , a receptor involved in angiogenesis. Additionally, this compound significantly increases caspase-3 levels and reduces TNF-α, suggesting potential applications in cancer research and therapy .

- The efficient two-step synthetic route for preparing 4-aminobenzoylbenzamide was optimized for industrial applications. By avoiding toxic solvents and low yields associated with alternative methods, this pathway ensures high overall yields (above 78%). It serves as a safer and cost-effective approach for large-scale production .

- Researchers explore derivatives of N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide for their potential as novel drugs. Structural modifications could enhance bioactivity, targeting specific cellular pathways or receptors. Investigating these derivatives may lead to new therapeutic agents for various diseases .

Pigment Chemistry and Plastics Industry

Biomedicine and VEGFR-2 Inhibition

Chemical Synthesis and Industrial Optimization

Medicinal Chemistry and Drug Development

Mécanisme D'action

Target of Action

It is suggested that the compound may interact with certain proteins or enzymes in the body, which play a crucial role in its mechanism of action .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes at the molecular level that result in its observed effects .

Biochemical Pathways

It is suggested that the compound may influence a range of biochemical processes, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness and the duration of its action .

Result of Action

It is likely that the compound induces changes at the molecular and cellular levels, which result in its observed effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially influence the compound’s action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-2-21-12-7-11(16-8-17-12)14(20)18-10-5-3-9(4-6-10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKWYUOLVIJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2572886.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2572889.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)

![(E)-ethyl 2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2572898.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2572899.png)

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2572901.png)

![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572904.png)